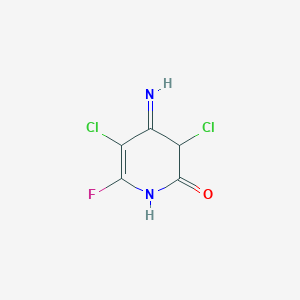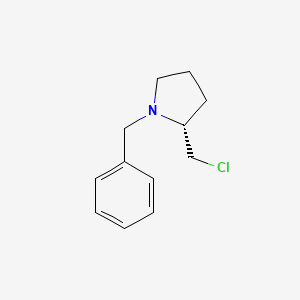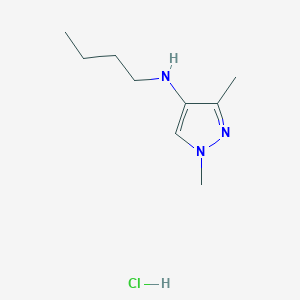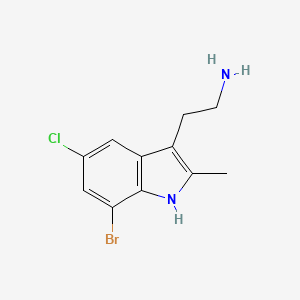![molecular formula C27H34N6O2S B12347056 2-{[11-(4-butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B12347056.png)
2-{[11-(4-butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-{[11-(4-butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7300^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide” is a complex organic molecule featuring multiple functional groups, including a butoxyphenyl group, a pentaazatricyclic core, and a dimethylphenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the pentaazatricyclic core, the introduction of the butoxyphenyl group, and the attachment of the dimethylphenylacetamide moiety. Typical synthetic routes may include:
Formation of the Pentaazatricyclic Core: This could be achieved through a series of cyclization reactions involving nitrogen-containing precursors.
Introduction of the Butoxyphenyl Group: This step may involve a nucleophilic substitution reaction where a butoxy group is introduced to a phenyl ring.
Attachment of the Dimethylphenylacetamide Moiety: This could be done through an amide coupling reaction using appropriate reagents such as carbodiimides or coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of such a complex molecule would require optimization of reaction conditions to ensure high yield and purity. This may involve:
Optimization of Reaction Parameters: Temperature, solvent, and reaction time would be carefully controlled.
Use of Catalysts: Catalysts may be employed to enhance reaction rates and selectivity.
Purification Techniques: Techniques such as chromatography and recrystallization would be used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be employed.
Substitution: Halogenating agents or nucleophiles like sodium methoxide can be used.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or alkylated aromatic compounds.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Biology
Drug Development:
Biological Probes: It can be used as a probe to study biological processes.
Medicine
Therapeutic Agents: Potential use as a therapeutic agent for various diseases.
Diagnostic Tools: It can be used in diagnostic assays.
Industry
Materials Science: Applications in the development of new materials with unique properties.
Chemical Manufacturing: Use in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pentaazatricyclic core may play a role in binding to specific biological targets, while the butoxyphenyl and dimethylphenylacetamide groups may enhance its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide
- 2-{[11-(4-ethoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide
Uniqueness
The uniqueness of the compound lies in the specific combination of functional groups and the pentaazatricyclic core, which may confer unique chemical and biological properties. The butoxyphenyl group may enhance its lipophilicity, while the dimethylphenylacetamide moiety may improve its pharmacokinetic profile.
Properties
Molecular Formula |
C27H34N6O2S |
|---|---|
Molecular Weight |
506.7 g/mol |
IUPAC Name |
2-[[11-(4-butoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-4,7-dien-5-yl]sulfanyl]-N-(2,3-dimethylphenyl)acetamide |
InChI |
InChI=1S/C27H34N6O2S/c1-4-5-15-35-21-11-9-20(10-12-21)23-16-24-26-29-30-27(32(26)13-14-33(24)31-23)36-17-25(34)28-22-8-6-7-18(2)19(22)3/h6-14,23-24,26,29,31H,4-5,15-17H2,1-3H3,(H,28,34) |
InChI Key |
DYNBQAIVDGQNSO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2CC3C4NN=C(N4C=CN3N2)SCC(=O)NC5=CC=CC(=C5C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1H-Pyrazolo[3,4-d]pyrimidine, 4-hydrazinyl-1-[(4-methylphenyl)methyl]-](/img/structure/B12346992.png)
![3-[(5E)-5-(1-methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B12347008.png)
![5aH-benzo[b][1,8]naphthyridin-5-one](/img/structure/B12347014.png)



![1H-Thieno[3,4-d]imidazole-4-pentanamide, N-(5-bromopentyl)hexahydro-2-oxo-, (3aR,4R,6aS)-rel-](/img/structure/B12347031.png)

![4-[4-(Propan-2-yl)phenyl]butan-1-amine](/img/structure/B12347046.png)



![(4Z)-3-(chloromethyl)-4-[(2-methoxyphenyl)methylidene]-1,2-oxazol-5-one](/img/structure/B12347077.png)
